3-Amino-4-methoxybenzyl sulphone
Overview
Description
3-Amino-4-methoxybenzyl sulphone: is an organic compound characterized by the presence of an amino group, a methoxy group, and a sulphone group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxybenzyl sulphone typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxybenzyl sulphone followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxybenzyl sulphone undergoes various chemical reactions, including:
Oxidation: The sulphone group can be further oxidized under strong oxidative conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or further oxidized sulphones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzyl sulphones with various functional groups.
Scientific Research Applications
Chemistry: 3-Amino-4-methoxybenzyl sulphone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and metabolic pathways involving sulphone-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxybenzyl sulphone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulphone group can participate in redox reactions. These interactions can modulate enzyme activities and influence biochemical pathways. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
4-Amino-3-methoxybenzyl sulphone: Similar structure but with different positions of the amino and methoxy groups.
3-Amino-4-methylbenzyl sulphone: Similar structure but with a methyl group instead of a methoxy group.
3-Amino-4-ethoxybenzyl sulphone: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 3-Amino-4-methoxybenzyl sulphone is unique due to the specific arrangement of its functional groups. This arrangement influences its chemical reactivity and potential applications. The presence of both an amino and a methoxy group on the benzyl ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
5-[(3-amino-4-methoxyphenyl)methylsulfonylmethyl]-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-15-5-3-11(7-13(15)17)9-23(19,20)10-12-4-6-16(22-2)14(18)8-12/h3-8H,9-10,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCQMSGARZFNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)CC2=CC(=C(C=C2)OC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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